Product packaging for Lithium, (4-butylphenyl)-(Cat. No.:CAS No. 10104-42-4)

Lithium, (4-butylphenyl)-

Cat. No.: B14081482
CAS No.: 10104-42-4
M. Wt: 140.2 g/mol
InChI Key: ALTKUUOLQQJUSU-UHFFFAOYSA-N
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Description

Lithium, (4-butylphenyl)- is an organolithium compound valuable for research applications. Organolithium reagents like this are widely employed as strong bases and nucleophiles in organic synthesis . They are commercially available as solutions in various solvents and are used as potent initiators for anionic polymerization of elastomers such as polybutadiene or styrene-butadiene-styrene (SBS) . A primary function in research is the deprotonation of weak Brønsted acids, a process known as metalation, which is useful for generating other organometallic intermediates . These reagents can also participate in halogen-lithium exchange reactions with organic bromides and iodides to prepare other organolithium compounds . As a highly reactive compound, it is typically pyrophoric, meaning it can spontaneously combust in air, and it decomposes to corrosive lithium hydroxide . Therefore, it must be handled under inert atmospheres using strict air-free and moisture-free techniques. This product is intended for use by qualified laboratory professionals. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Li B14081482 Lithium, (4-butylphenyl)- CAS No. 10104-42-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10104-42-4

Molecular Formula

C10H13Li

Molecular Weight

140.2 g/mol

IUPAC Name

lithium;butylbenzene

InChI

InChI=1S/C10H13.Li/c1-2-3-7-10-8-5-4-6-9-10;/h5-6,8-9H,2-3,7H2,1H3;/q-1;+1

InChI Key

ALTKUUOLQQJUSU-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCC1=CC=[C-]C=C1

Origin of Product

United States

Synthetic Methodologies for 4 Butylphenyl Lithium and Analogues

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a cornerstone of organolithium chemistry, involving the reaction of an organic halide with an organolithium reagent to form a new organolithium species and an organic halide. wikipedia.org This equilibrium-based process is particularly effective for preparing aryllithiums, like (4-butylphenyl)lithium, from the corresponding aryl halides. wikipedia.orgresearchgate.net The reaction is typically rapid, even at low temperatures, and its rate is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. wikipedia.org

Precursor Substrate Design and Optimization

The choice of precursor is critical for a successful halogen-lithium exchange. For the synthesis of (4-butylphenyl)lithium, 1-bromo-4-butylbenzene (B1268048) is a common starting material. The design of the precursor substrate can be optimized to enhance reaction efficiency and minimize side reactions. For instance, the presence of certain functional groups on the aromatic ring can influence the rate and outcome of the exchange. While not directly applicable to the unsubstituted phenyl ring of (4-butylphenyl)lithium, the presence of chelating groups, such as alkoxy groups, can accelerate the exchange rate. wikipedia.org

The optimization of the precursor also involves considering potential side reactions. For example, ortho-lithiation followed by elimination to form a benzyne (B1209423) intermediate can occur, especially with certain alkyllithium reagents and reaction conditions. acs.org The choice of the halogen is also a key design parameter, with aryl bromides and iodides being the most commonly used precursors due to their higher reactivity compared to chlorides. wikipedia.orgresearchgate.net

Influence of Stoichiometry and Alkyllithium Co-reagents

The stoichiometry of the alkyllithium reagent plays a crucial role in the efficiency of the halogen-lithium exchange. Typically, a slight excess of the alkyllithium reagent is used to ensure complete conversion of the aryl halide. For instance, in the reaction of p-bromoanisole with n-BuLi in a microfluidic system, the optimal molar ratio was found to be 1.2 equivalents of n-BuLi. researchgate.net

The choice of the alkyllithium co-reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), significantly impacts the reaction outcome. t-BuLi is a more reactive reagent and can often effect the exchange at lower temperatures than n-BuLi. harvard.edu In the case of 1-bromo-4-tert-butylbenzene (B1210543), reactions with t-BuLi consistently resulted in high yields of the corresponding aryllithium, whereas reactions with n-BuLi were more sensitive to solvent composition and could lead to side products. acs.orgacs.org When using t-BuLi, it is common to use at least two equivalents, as the second equivalent reacts with the t-butyl halide byproduct. harvard.edu

The formation of mixed aggregates between the aryllithium product and the alkyllithium reagent or lithium halides can also influence the reactivity of the system. acs.org

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in halogen-lithium exchange reactions, profoundly affecting reaction rates, efficiency, and even the stability of the resulting organolithium species. acgpubs.orgepfl.ch Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are commonly employed due to their ability to solvate the lithium cation, which breaks down the aggregates of the alkyllithium reagent and increases its reactivity. acgpubs.orgresearchgate.net

For the synthesis of (4-tert-butylphenyl)lithium from 1-bromo-4-tert-butylbenzene, the reaction with n-BuLi is slow in pure diethyl ether but becomes nearly quantitative when a small amount of THF is added to a heptane (B126788) solution. acs.orgacs.orgacs.org However, using pure THF as the solvent with n-BuLi can lead to significant coupling side reactions. acs.orgacs.orgacs.org In contrast, the reaction with t-BuLi proceeds to give high yields of (4-tert-butylphenyl)lithium in a variety of ether-containing solvent systems. acs.orgacs.org

The solvent can also influence the aggregation state of the aryllithium intermediate, which in turn affects its reactivity. researchgate.net For instance, in some cases, the use of a hydrocarbon medium is preferred to minimize side reactions. odu.edu The solvent's role extends to influencing the equilibrium of mixed aggregates in solution, which can either be beneficial or detrimental to the desired reaction outcome. acs.orgnih.gov

Table 1: Solvent Effects on the Reaction of 1-Bromo-4-tert-butylbenzene with Alkyllithiums at 0 °C acs.orgacs.org

AlkyllithiumSolvent SystemMajor Product(s)Yield of (4-tert-butylphenyl)lithium
n-BuLiHeptaneNo reaction0%
n-BuLiDiethyl EtherSlow exchangeLow
n-BuLiHeptane / THF(4-tert-butylphenyl)lithium>97%
n-BuLiTHFCoupling productsLow
t-BuLiHeptane / Ether(4-tert-butylphenyl)lithium>97%
t-BuLiHeptaneNo reaction0%

Temperature Control and Kinetic Considerations

Temperature is a critical parameter for controlling the selectivity and minimizing the decomposition of the often unstable aryllithium intermediates. Halogen-lithium exchange reactions are typically conducted at low temperatures, often between -78 °C and -100 °C, to suppress side reactions and ensure the stability of the product. acgpubs.orguni-muenchen.de The extreme speed of these reactions, which can be faster than proton transfer, necessitates precise temperature management. harvard.edu

Kinetic studies reveal that the rate of halogen-lithium exchange is significantly influenced by the solvent, with coordinating solvents like THF accelerating the reaction. acgpubs.org The exchange is generally a kinetically controlled process, and the stability of the resulting carbanion plays a key role, with sp²-hybridized carbanions (aryllithiums) being more stable than sp³-hybridized ones (alkyllithiums). wikipedia.org This thermodynamic difference drives the equilibrium towards the formation of the aryllithium species. researchgate.net The use of flow chemistry platforms has enabled better control over reaction parameters like temperature and residence time, leading to optimized yields and reduced impurity formation in these ultrafast reactions. rsc.org

Directed ortho-Metalation (DoM) Strategies

While not the primary method for synthesizing the parent (4-butylphenyl)lithium, Directed ortho-Metalation (DoM) is a powerful strategy for preparing substituted aryllithium compounds with high regioselectivity. This method involves the deprotonation of an aromatic proton positioned ortho to a directing metalation group (DMG) by a strong base, typically an alkyllithium.

Design of Directing Metalation Groups (DMGs) for Regioselectivity

The success of a DoM reaction hinges on the choice of the directing metalation group (DMG). A wide array of functional groups can act as DMGs, guiding the organolithium reagent to deprotonate the adjacent ortho position. These groups typically possess a heteroatom with lone pairs of electrons that can coordinate to the lithium ion of the alkyllithium reagent, bringing the base in close proximity to the ortho proton.

Effective DMGs can be categorized based on their coordinating ability. Strong DMGs include amides, carbamates, and sulfoxides. For example, lithiated aryl carbamates are stable intermediates that can undergo subsequent reactions. nih.gov The design of the DMG is crucial for achieving high regioselectivity, especially in molecules with multiple potential deprotonation sites. The steric and electronic properties of the DMG can be fine-tuned to control the outcome of the metalation.

Applications in the Synthesis of Substituted (4-Butylphenyl)lithium Derivatives

Once generated, (4-butylphenyl)lithium is a potent nucleophile used to create a variety of substituted derivatives by reacting it with different electrophiles. This reactivity is fundamental to building more complex molecular architectures containing the 4-butylphenyl group.

The aryllithium intermediate readily attacks a wide range of electrophiles, including:

Carbonyl Compounds: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Acylation with acid chlorides or amides can produce ketones, although over-addition to form tertiary alcohols can be a competing reaction in batch processes. rsc.orgnih.gov

Carbon Dioxide: Carboxylation of (4-butylphenyl)lithium by quenching with CO₂ gas or dry ice leads to the formation of 4-butylbenzoic acid.

Silyl (B83357) Halides: Reaction with reagents like trimethylsilyl (B98337) chloride (TMSCl) results in the formation of silylated arenes, such as (4-butylphenyl)trimethylsilane.

Boronic Esters: Quenching with trialkyl borates, such as trimethyl borate, followed by acidic workup, yields the corresponding boronic acid, a key building block in Suzuki cross-coupling reactions.

The following table showcases representative transformations using aryllithium reagents analogous to (4-butylphenyl)lithium.

Aryllithium TypeElectrophileProduct TypeReference(s)
(Hetero)aryllithiumN,N-DimethylamidesPolyfunctional Ketone nih.gov
AryllithiumAcid ChloridesKetone rsc.org
AryllithiumIsobutyraldehyde / CO₂Carboxylic Acid thieme-connect.de
AryllithiumPhosphorus TrichlorideDibenzophosphole Oxide rsc.org

Reductive Lithiation Approaches

Beyond halogen-lithium exchange, reductive lithiation offers an alternative pathway to organolithium compounds. This method involves the cleavage of a carbon-heteroatom bond using lithium metal, often mediated by an electron carrier.

A prominent method is the reductive cleavage of phenyl thioethers. colab.ws This reaction can be performed using preformed aromatic radical anions (e.g., lithium naphthalenide) or by using lithium metal with a catalytic amount of an aromatic electron transfer agent like naphthalene (B1677914) or 4,4′-di-tert-butylbiphenyl (DTBB). researchgate.netpitt.edu The catalytic reaction is believed to occur on the surface of the lithium metal, which is continuously reactivated by the catalyst. researchgate.net

This approach is particularly useful for generating organolithiums that might be difficult to access otherwise. For example, the reductive lithiation of alkyl and vinyl phenyl thioethers is a general method for preparing organolithiums. nih.gov While the prompt excludes a primary focus on radical anions, it's important to note their central role in these reductive methods. An alternative, though less common, approach involves the reductive lithiation of substrates in the absence of an aromatic electron carrier, a process that relies on the direct interaction between the substrate and the surface of a lithium dispersion. nih.gov This method shows a different reactivity profile; for instance, smaller alkyl groups in thioethers react faster, a reversal of the trend seen with radical-anion-mediated reactions. nih.gov

Flow Chemistry Applications in Organolithium Generation

The high reactivity and potential instability of organolithium reagents present challenges for large-scale batch synthesis, often requiring cryogenic temperatures and strict control to prevent side reactions. ucc.ievapourtec.com Flow chemistry, utilizing microreactors, has emerged as a powerful technology to address these issues. thieme-connect.deresearchgate.net

Flow reactors offer significant advantages for organolithium chemistry:

Enhanced Safety and Control: The small reaction volumes and high surface-area-to-volume ratio in microreactors allow for superior temperature control, rapidly dissipating the heat generated from exothermic reactions like halogen-lithium exchange. ucc.ie This mitigates the risk of thermal runaways.

Improved Yield and Selectivity: Precise control over residence time (the time the reagents spend in the reactor) and temperature allows for the generation of highly unstable intermediates that would decompose in a batch setting. colab.wsthieme-connect.com This can lead to higher yields and selectivities. For example, aryllithium species bearing sensitive functional groups that would normally be attacked by the organolithium reagent can be generated and reacted in flow systems with residence times of seconds or even milliseconds. researchgate.netthieme-connect.comresearchgate.net

Scalability: Continuous flow processes can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel, bypassing the challenges associated with scaling up large-volume batch reactors. nih.gov

Studies have demonstrated the successful generation of various aryllithiums via halogen-lithium exchange in flow, followed by in-line quenching with electrophiles to produce functionalized products in high yields. nih.govthieme-connect.com This technology significantly expands the scope of organolithium chemistry, making it safer, more efficient, and more versatile. thieme-connect.deresearchgate.net

Reactivity Profiles and Transformative Chemistry of 4 Butylphenyl Lithium

Nucleophilic Addition Reactions

As a strong nucleophile, the carbanionic center of (4-butylphenyl)lithium readily attacks electron-deficient centers. This reactivity is most prominently featured in its additions to unsaturated functionalities, particularly carbonyl groups and other related systems.

Reactivity with Carbonyl Electrophiles

(4-Butylphenyl)lithium, like other organolithium reagents, readily participates in nucleophilic addition reactions with a variety of carbonyl compounds, including aldehydes and ketones. masterorganicchemistry.comepa.gov This class of reaction is fundamental for creating new carbon-carbon bonds and synthesizing more complex alcohol-containing structures.

The general mechanism involves the attack of the nucleophilic aryl carbon of (4-butylphenyl)lithium on the electrophilic carbonyl carbon. masterorganicchemistry.com This addition breaks the carbonyl π-bond, generating a lithium alkoxide intermediate. A subsequent aqueous or acidic workup step protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com

Reaction with Aldehydes: The addition of (4-butylphenyl)lithium to an aldehyde produces a secondary alcohol, where a new stereocenter is often generated. masterorganicchemistry.com

Reaction with Ketones: Similarly, the reaction with a ketone results in the formation of a tertiary alcohol. masterorganicchemistry.com Organolithium reagents are often more effective than Grignard reagents for additions to sterically hindered ketones, as they have a lower tendency to cause reduction of the carbonyl group. wikipedia.org

The table below summarizes the expected products from the reaction of (4-butylphenyl)lithium with representative carbonyl electrophiles.

ElectrophileIntermediateFinal ProductProduct Class
FormaldehydeLithium (4-butylphenyl)methoxide(4-Butylphenyl)methanolPrimary Alcohol
AcetaldehydeLithium 1-(4-butylphenyl)ethoxide1-(4-Butylphenyl)ethanolSecondary Alcohol
AcetoneLithium 2-(4-butylphenyl)propan-2-olate2-(4-Butylphenyl)propan-2-olTertiary Alcohol

This table illustrates the general reaction pattern of (4-butylphenyl)lithium with common carbonyl compounds.

Stereochemical Outcomes in Asymmetric Additions

Controlling the stereochemical outcome of nucleophilic additions is a cornerstone of modern organic synthesis. When (4-butylphenyl)lithium adds to a prochiral carbonyl compound or an imine, a new stereocenter is formed. Achieving high stereoselectivity in these additions often requires the use of chiral auxiliaries or external chiral ligands. wikipedia.org

A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the approach of the nucleophile. wikipedia.org For instance, substrates containing Evans-type oxazolidinone auxiliaries have been used to direct the conjugate addition of aryl nucleophiles. researchgate.net Another strategy involves the use of sulfoxide (B87167) chiral auxiliaries, which can be attached to the electrophilic partner to control the facial selectivity of the addition. nih.gov

Alternatively, asymmetric induction can be achieved by complexing the aryllithium reagent with a stoichiometric amount of a chiral ligand, such as the naturally occurring alkaloid (-)-sparteine (B7772259) or a chiral diamine. beilstein-journals.org This complexation creates a chiral environment around the lithium cation, influencing the trajectory of the nucleophilic attack and leading to the preferential formation of one enantiomer of the product. beilstein-journals.org

The table below outlines strategies for controlling stereochemistry in reactions involving aryllithium reagents.

StrategyDescriptionExample
Chiral Auxiliary A chiral group is covalently bonded to the electrophile or nucleophile to direct the reaction stereochemically. wikipedia.orgAddition to a ketone bearing a chiral sulfoxide group can proceed with high diastereoselectivity. nih.gov
Chiral Ligand The aryllithium reagent is pre-complexed with a chiral ligand, such as (-)-sparteine, to form a chiral nucleophilic species. beilstein-journals.orgEnantioselective carbolithiation of certain alkenes can be achieved in the presence of (-)-sparteine. beilstein-journals.org
Chiral Catalyst A substoichiometric amount of a chiral catalyst is used to generate the desired stereoisomer.Asymmetric addition of arylboronic acids (derived from aryllithiums) to aldehydes can be catalyzed by chiral ruthenium complexes. mdpi.com

This table summarizes common approaches to achieve asymmetric induction in aryllithium additions.

Reactivity with Other Unsaturated Systems

The nucleophilicity of (4-butylphenyl)lithium extends to reactions with other unsaturated electrophiles, including nitriles and imines. These reactions provide important routes to ketones and amines, respectively.

Reaction with Nitriles: Organolithium reagents add to the carbon-nitrogen triple bond of nitriles. chemistrysteps.comucalgary.ca The initial addition forms an intermediate imine salt. ucalgary.ca This intermediate is stable to further addition of the organolithium reagent. Upon aqueous hydrolysis, this imine salt is converted into a ketone, making this a valuable two-step method for ketone synthesis. ucalgary.camasterorganicchemistry.com

Reaction with Imines and Iminium Ions: (4-Butylphenyl)lithium can add across the carbon-nitrogen double bond of imines to produce the lithium amide of a secondary amine. Subsequent workup yields the free amine. The stereoselectivity of these additions can often be controlled by using N-sulfinylimines as substrates, where the chiral sulfinyl group acts as a powerful stereodirecting auxiliary. ua.esharvard.edu

Conjugate (Michael) Addition: While direct 1,2-addition to the carbonyl group is the more common pathway, aryllithium reagents can undergo conjugate (1,4- or Michael) addition to α,β-unsaturated systems. These reactions are often facilitated by the presence of a copper(I) salt, which generates a less reactive lithium diarylcuprate species in situ. Alternatively, highly enantioselective conjugate additions can be achieved using chiral ligands or auxiliaries. researchgate.netacs.orgmdpi.com

Deprotonation (Lithiation) Reactions

In addition to its role as a nucleophile, (4-butylphenyl)lithium functions as an exceptionally strong base, capable of removing protons from a wide range of acidic C-H, N-H, and O-H bonds. wikipedia.orgmt.com This basicity is fundamental to its use in metalation reactions, where it generates new organometallic reagents or reactive anionic intermediates.

Selective Deprotonation of Acidic Protons

(4-Butylphenyl)lithium can selectively deprotonate substrates at the most acidic position, a process governed by the pKa of the C-H bond and kinetic factors. thieme-connect.de Organolithium reagents are strong enough to deprotonate even very weak carbon acids, such as terminal alkynes (pKa ≈ 25) and protons alpha to carbonyl or cyano groups. mt.comstackexchange.com

The reactivity and selectivity of organolithium bases are influenced by factors such as solvent and the presence of additives. mt.com For example, the addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can increase the basicity of alkyllithiums by breaking down their aggregates and sequestering the lithium cation. mt.com

The table below provides examples of substrates that can be deprotonated by strong organolithium bases.

Substrate TypeAcidic Proton(s)Product of Deprotonation
Terminal AlkyneAcetylenic C-HLithium Acetylide
Secondary AmineN-HLithium Amide
Activated MethyleneC-H alpha to two electron-withdrawing groupsStabilized Carbanion (Enolate-like)
Aryl C-H (unactivated)Aromatic C-HAryllithium (generally slow without directing group) uwindsor.ca

This table shows the types of acidic protons that can be removed by a strong base like (4-butylphenyl)lithium.

Chelation-Controlled Deprotonation

A powerful application of strong lithium bases is in directed ortho-metalation (DoM) reactions. wikiwand.comwikipedia.org In this process, a functional group on an aromatic ring, known as a directed metalation group (DMG), coordinates to the lithium atom of the base. wikiwand.com This chelation brings the base into close proximity to an adjacent ortho-proton, facilitating its removal over other, sometimes more acidic, protons elsewhere in the molecule. uwindsor.cawikipedia.org

This reaction generates a new, regiochemically defined aryllithium species, which can then be trapped with various electrophiles to install a substituent specifically at the ortho position. researchgate.net Common DMGs include methoxy, amide, carbamate, and sulfoxide groups. wikipedia.org While alkyllithiums like n-BuLi or s-BuLi are typically used for DoM, (4-butylphenyl)lithium possesses the requisite basicity to perform this transformation. uwindsor.caresearchgate.net The process involves a pre-coordination complex between the substrate's DMG and the lithium reagent, which leads to a kinetically favored deprotonation at the ortho site. wikiwand.com

Transmetalation Reactions

Transmetalation, the transfer of an organic group from one metal to another, is a cornerstone of organometallic chemistry. (4-Butylphenyl)lithium readily participates in these reactions, allowing for the generation of a diverse array of organometallic reagents with unique reactivity profiles. This process typically involves reacting the organolithium compound with a metal salt, most commonly a metal halide. google.com The driving force for the reaction is often the formation of a more stable organometallic species or a lithium salt.

The conversion of organolithium compounds into organocopper reagents, often called cuprates, is a widely used strategy in synthetic chemistry. dokumen.pub These transmetalation reactions typically involve the treatment of the organolithium species with a copper(I) salt, such as copper(I) bromide or iodide. wikipedia.org The resulting organocopper compounds exhibit attenuated reactivity compared to their organolithium precursors, making them highly selective nucleophiles. thieme-connect.de They are particularly known for their ability to undergo 1,4-addition reactions to α,β-unsaturated carbonyl compounds and for their utility in coupling reactions. thieme-connect.deorganicchemistrydata.org

The reaction of (4-butylphenyl)lithium with a copper(I) halide (CuX) can lead to the formation of (4-butylphenyl)copper(I) or, in the presence of a second equivalent of the organolithium reagent, a lithium di(4-butylphenyl)cuprate (a Gilman reagent). dokumen.pubwikipedia.org

General Reaction Scheme:

ArLi + CuX → ArCu + LiX

2 ArLi + CuX → Li[Ar₂Cu] + LiX (where Ar = 4-butylphenyl)

While specific studies detailing the isolation of (4-butylphenyl)copper are specialized, the reactivity of analogous arylcopper reagents is well-documented. For instance, arylcopper reagents derived from (4-tert-butylphenyl)lithium have been used in the synthesis of complex diketones, highlighting the synthetic utility of this transmetalation. thieme-connect.de The transmetalation to copper provides a useful alternative to procedures involving Grignard or other organolithium reagents, often proceeding under mild conditions with valuable yields. thieme-connect.de

The utility of (4-butylphenyl)lithium extends to the synthesis of other important classes of organometallic compounds, notably organosilicon and organozinc species.

Organosilicon Compounds: (4-Butylphenyl)lithium can react with various silicon halides, such as silicon tetrachloride (SiCl₄) or organochlorosilanes (R₃SiCl), to form new silicon-carbon bonds. google.comlkouniv.ac.in This reaction is a fundamental method for introducing the 4-butylphenyl group onto a silicon atom, providing access to a range of functionalized organosilicon compounds. thieme-connect.de The stoichiometry of the reaction can be controlled to achieve stepwise substitution on a polyhalosilane. lkouniv.ac.in

Reaction Example: (4-butylphenyl)Li + R₃SiCl → (4-butylphenyl)SiR₃ + LiCl

These organosilicon products are valuable in materials science and as protecting groups in organic synthesis. lkouniv.ac.in

Organozinc Compounds: Transmetalation from lithium to zinc is a highly valuable transformation that generates organozinc reagents. These reagents are generally more functional-group tolerant and less reactive than their organolithium precursors, making them crucial intermediates in cross-coupling reactions, such as the Negishi coupling. rug.nluni-muenchen.de The reaction is typically achieved by treating the organolithium compound with a zinc halide, most commonly zinc chloride (ZnCl₂). google.comuni-muenchen.de

Research on the closely related 4-tert-butylphenyl chloride has demonstrated its conversion to the corresponding aryllithium reagent, which is then transmetalated with ZnCl₂ to furnish the arylzinc reagent. uni-muenchen.de This arylzinc species can then participate in palladium-catalyzed cross-coupling reactions. uni-muenchen.de The presence of lithium chloride, formed as a byproduct, can play a key role in solubilizing and activating the organozinc reagent. jetir.org

Reactant 1Reactant 2ProductReaction TypeReference
(4-tert-butylphenyl)lithiumZnCl₂(4-tert-butylphenyl)zinc chlorideTransmetalation uni-muenchen.de
(4-butylphenyl)lithiumR₃SiCl(4-butylphenyl)silylTransmetalation google.com

Coupling Reactions

Organolithium reagents are potent nucleophiles used in various transition metal-catalyzed cross-coupling reactions. rug.nl While historically challenging due to their high reactivity, modern methods have enabled their direct use, avoiding the need for prior transmetalation to other metals like zinc or tin. rug.nlrug.nl The Murahashi-Feringa coupling, for example, utilizes organolithium reagents directly in palladium-catalyzed C-C bond formation with organohalides. rug.nl

These reactions are typically rapid and proceed under mild conditions. rug.nl An innovative approach involves embedding the organolithium reagent, such as n-butyllithium, in a gel matrix, which can enhance stability and safety, even allowing reactions to proceed in air. rug.nlrsc.org Although not specifically focused on C-C bond formation as a primary goal, these transformations are crucial for constructing complex molecular architectures. For instance, the synthesis of 4-(4-Butylphenyl)morpholine has been achieved via a palladium-catalyzed cross-coupling reaction, demonstrating the application of this methodology. rug.nlrsc.org

Another significant class of coupling reactions involving aryl organometallics is the Ullmann reaction, which traditionally involves the copper-mediated coupling of aryl halides. wikipedia.org Modern variations can involve organocuprate intermediates derived from organolithium precursors. wikipedia.org

Organolithium ReagentElectrophileCatalystProductYieldReference
Gelated n-BuLi4-bromoanisolePd-PEPPSI-IPentCl4-butylanisole>95% rug.nl
(4-butylphenyl)lithium precursor4-bromomorpholinePd-PEPPSI-IPentCl4-(4-Butylphenyl)morpholine63% rsc.org

Rearrangement Reactions (e.g., 1,3-silyl migration)

Organolithium compounds can participate in or trigger unique molecular rearrangements. A notable example is the Brook rearrangement, which involves the intramolecular migration of a silicon group from a carbon atom to an oxygen atom. wikipedia.orggelest.com The driving force for this rearrangement is the formation of a highly stable silicon-oxygen bond. gelest.com The classic thieme-connect.dersc.org-Brook rearrangement is initiated by the deprotonation of a α-silyl alcohol to form an alkoxide, which then undergoes intramolecular nucleophilic attack at the silicon center. wikipedia.org

The concept extends to migrations over longer distances, such as the thieme-connect.dersc.org-silyl migration. Theoretical and experimental studies have shown that thermal 1,3-silyl migration in allylic silanes can proceed with retention of configuration at the silicon center. mdpi.com

Recent research has demonstrated that aryllithium intermediates can undergo silyl (B83357) migrations. In one study, the reductive generation of an aryllithium from a disubstituted aryl silyl ether led to an intramolecular 1,3-migration of a tert-butyldimethylsilyl (TBS) group from one oxygen atom to the carbanionic center generated from the other. acs.org This type of rearrangement highlights the ability of a transient aryllithium species to induce complex structural changes within a molecule. While specific examples commencing with (4-butylphenyl)lithium are not prevalent in the literature, the fundamental reactivity of aryllithiums in these transformations is well-established. acs.orgkobe-u.ac.jp

Mechanistic Investigations of 4 Butylphenyl Lithium Transformations

Elucidation of Reaction Pathways and Intermediates

Understanding the precise reaction pathways of (4-butylphenyl)lithium requires the characterization of transient intermediates and the influence of its solution-state structure. Like most organolithium compounds, it does not typically exist as a simple monomer but rather as a collection of aggregated species in dynamic equilibrium.

The direct observation of reactive organolithium intermediates is challenging due to their sensitivity to air and moisture, as well as their high reactivity. mt.com However, modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ infrared (IR) spectroscopy, have proven invaluable.

Multinuclear NMR spectroscopy (¹H, ⁷Li, and ¹³C) is a powerful tool for elucidating the structure of aryllithium compounds in solution. uu.nl The chemical shifts and coupling constants, particularly the one-bond ¹³C-⁷Li coupling (¹J(C,Li)), provide detailed information about the carbon-lithium bonding environment and the degree of aggregation. uu.nl For aryllithium compounds, a change from a tetrameric to a dimeric aggregate is often accompanied by a significant upfield shift of the ipso-carbon signal in the ¹³C NMR spectrum and an increase in the ¹J(C,Li) coupling constant. uu.nl While specific data for (4-butylphenyl)lithium is not extensively published, analogies to phenyllithium (B1222949), a closely studied aryllithium, are instructive. wisc.edu

Table 1: Representative NMR Characteristics for Aryllithium Aggregates (Based on Phenyllithium Studies)

Aggregate State Solvent System Typical ¹³C C-ipso Shift (ppm) Typical ¹J(⁷Li,¹³C) (Hz) Typical ⁷Li Shift (ppm)
Tetramer Diethyl Ether ~174 ~5-11 ~2.2
Dimer THF ~164 ~15-20 ~1.2

Data compiled from studies on phenyllithium and substituted aryllithiums as models. uu.nlwisc.edu

In-situ analysis methods, such as ReactIR (FTIR spectroscopy), allow for real-time monitoring of reactions involving organolithium reagents. mt.com This technique can track the consumption of starting materials and the formation of intermediates and products by monitoring characteristic vibrational frequencies, providing crucial data for understanding reaction kinetics and mechanisms without disturbing the reaction environment. mt.com

Organolithium reagents exist as aggregates, or clusters, in both the solid state and in solution. fiveable.me The degree of aggregation is highly dependent on the organic substituent, the solvent, and the presence of any coordinating additives. fiveable.mewikipedia.org For aryllithiums like (4-butylphenyl)lithium, the most common aggregation states in solution are dimers and tetramers. wisc.edu

Solvent and Additive Effects on Reaction Mechanisms

The choice of solvent is critical in reactions involving (4-butylphenyl)lithium, primarily due to its role in solvating the lithium cation and influencing the aggregation equilibrium. Studies on the closely related (4-tert-butylphenyl)lithium, formed via lithium-bromine exchange from 1-bromo-4-tert-butylbenzene (B1210543), clearly demonstrate this dependency. acs.orgacs.orgnih.gov

In non-coordinating hydrocarbon solvents like heptane (B126788), the lithium-halogen exchange reaction is extremely slow or does not proceed at all, as the organolithium reagent exists in a highly aggregated and unreactive state. acs.orgcolab.ws The introduction of even small quantities of a coordinating ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), dramatically accelerates the reaction. acs.orgresearchgate.net These solvents coordinate to the lithium atoms, breaking down the large aggregates into smaller, more reactive solvated dimers or monomers. wisc.edu

THF is a more effective coordinating solvent than diethyl ether, leading to faster reaction rates. acs.orgnih.gov However, in some cases, highly coordinating solvents can also promote side reactions. acs.org The effect of different solvents on the yield of (4-tert-butylphenyl)lithium from the reaction of n-BuLi with 1-bromo-4-tert-butylbenzene highlights this principle.

Table 2: Effect of Solvent on the Yield of (4-tert-butylphenyl)lithium

Solvent System Reagent Yield (%)
Heptane n-BuLi No reaction
Diethyl Ether n-BuLi Slow reaction
Heptane / THF (catalytic) n-BuLi Quantitative
THF n-BuLi Coupling side products

Data adapted from studies on the formation of (4-tert-butylphenyl)lithium. acs.orgacs.orgnih.gov

Additives, particularly Lewis bases like N,N,N',N'-tetramethylethylenediamine (TMEDA), can also be used to modify reactivity. researchgate.net TMEDA is a bidentate ligand that chelates strongly to lithium, breaking down aggregates and forming highly reactive monomeric or dimeric complexes, which can accelerate lithiation or metal-halogen exchange reactions even at very low temperatures. wisc.edu

Kinetic Studies and Rate Determinations

Kinetic studies of transformations involving (4-butylphenyl)lithium are complicated by the high speed of the reactions and the existence of multiple, rapidly equilibrating species in solution. Reactions such as lithium-halogen exchange are often complete within seconds, even at cryogenic temperatures (-78 °C or lower), necessitating specialized techniques for rate determination. chc08rm.net

Stereochemical Models for Asymmetric Induction

When (4-butylphenyl)lithium is employed as a nucleophile in reactions with prochiral substrates, such as aldehydes or imines, new stereocenters are created. Controlling the stereochemical outcome of these additions is a key goal in asymmetric synthesis. researchgate.net This is typically achieved by incorporating a chiral ligand into the reaction, which coordinates to the lithium cation and creates a chiral environment that directs the nucleophilic attack to one face of the substrate. rsc.org

For example, in the addition of an organolithium reagent to an α-chiral aldehyde, the stereochemical outcome can often be predicted using the Felkin-Anh model. wikipedia.org This model analyzes the transition state geometry to minimize steric interactions. The largest group on the existing stereocenter orients itself anti-periplanar to the incoming nucleophile, in this case, the 4-butylphenyl group. This directs the attack to the less hindered face of the carbonyl, leading to a predictable major diastereomer. wikipedia.org The selectivity of such reactions can be further enhanced by the choice of counterion and solvent, with organolithium reagents sometimes offering different selectivity compared to Grignard reagents. wikipedia.org

In enantioselective processes, stoichiometric or catalytic amounts of chiral ligands, such as the naturally occurring alkaloid (-)-sparteine (B7772259), are used. rsc.org The organolithium reagent and the chiral ligand form a well-defined complex. This chiral complex then reacts with the substrate, and the stereochemical information is transferred from the ligand to the product, often with high enantiomeric excess. rsc.org

Applications of 4 Butylphenyl Lithium in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The utility of aryllithium reagents in the synthesis of complex molecules is well-established. These reagents are pivotal in creating new carbon-carbon bonds, which is fundamental to the assembly of intricate molecular structures.

Synthesis of Substituted Aromatic Systems

(4-Butylphenyl)lithium, as a strong nucleophile, is anticipated to react with a variety of electrophiles to yield substituted aromatic compounds. This reactivity is a general feature of organolithium reagents. wikipedia.org For instance, the reaction of an aryllithium reagent with an alkyl halide would lead to the corresponding alkyl-substituted arene. Similarly, reactions with carbonyl compounds like aldehydes and ketones would produce secondary and tertiary benzylic alcohols, respectively. The addition to carbon dioxide, followed by an acidic workup, would yield the corresponding benzoic acid derivative.

Application in Heterocycle Synthesis

The synthesis of heterocyclic compounds often involves the use of organolithium reagents to introduce substituents or to initiate cyclization reactions. Aryllithium compounds can be used to metalate existing heterocyclic rings, creating a nucleophilic center that can then be functionalized. Alternatively, an aryllithium species can be part of a molecule that undergoes an intramolecular cyclization to form a new heterocyclic ring. nih.govorganic-chemistry.org

For example, an appropriately substituted precursor containing both the (4-butylphenyl)lithium moiety and a suitable leaving group or unsaturated bond could potentially undergo intramolecular cyclization to form various fused or non-fused heterocyclic systems. However, specific studies documenting the application of (4-butylphenyl)lithium in the synthesis of pyridines, furans, thiophenes, or other heterocycles have not been identified in the conducted searches.

Chiral Synthesis and Stereoselective Transformations

The control of stereochemistry is a central theme in modern organic synthesis. Organolithium reagents are often used in conjunction with chiral auxiliaries or ligands to achieve enantioselective or diastereoselective transformations.

Enantioselective Synthesis via Chiral Auxiliaries or Ligands

Enantioselective additions of organolithium reagents to prochiral electrophiles, such as aldehydes, can be achieved by using chiral ligands that coordinate to the lithium atom and create a chiral environment around the reactive center. This approach directs the nucleophilic attack to one face of the electrophile over the other, leading to an excess of one enantiomer of the product. nih.govresearchgate.net

Commonly used chiral ligands for this purpose include sparteine (B1682161) and various chiral diamines and amino alcohols. In principle, (4-butylphenyl)lithium could be used in such enantioselective additions. For instance, its reaction with an aldehyde in the presence of a suitable chiral ligand would be expected to yield a chiral secondary alcohol. Despite the general applicability of this methodology, specific research detailing the use of (4-butylphenyl)lithium in combination with chiral auxiliaries or ligands to achieve enantioselective synthesis is not available in the reviewed literature.

Diastereoselective Reactions

Diastereoselective reactions involve the preferential formation of one diastereomer over another. In the context of organolithium chemistry, this can be achieved by reacting the organolithium reagent with a chiral substrate. The existing stereocenter(s) in the substrate can influence the trajectory of the incoming nucleophile, leading to the selective formation of one diastereomer of the product. researchgate.net

For example, the addition of (4-butylphenyl)lithium to a chiral aldehyde or ketone would be expected to proceed with some level of diastereoselectivity, governed by factors such as steric hindrance and chelation control. The precise outcome would depend on the specific structures of both the organolithium reagent and the chiral substrate. As with the other sections, the absence of specific studies on (4-butylphenyl)lithium in the searched literature precludes a more detailed discussion and the presentation of experimental data.

Information regarding "(4-butylphenyl)lithium" is not available in the public domain, preventing the creation of the requested article.

Extensive research has been conducted to gather information on the chemical compound "Lithium, (4-butylphenyl)-" with a specific focus on its applications in advanced organic synthesis. The investigation aimed to detail its role in reagent development for specific chemical transformations and its applications in polymer chemistry, adhering to a strictly defined article structure.

Despite thorough searches of scientific databases, scholarly articles, and chemical literature, no specific information was found regarding the use of (4-butylphenyl)lithium in these applications. The available literature primarily discusses more common organolithium reagents, such as n-butyllithium and sec-butyllithium, and their broad applications. While the synthesis of related compounds like (4-tert-butylphenyl)lithium via lithium-halogen exchange is documented, there is a significant lack of data on the subsequent use of (4-butylphenyl)lithium as a reagent for the specific purposes outlined in the request.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the user's specified structure and content requirements. The absence of research findings, data tables, and detailed applications for this particular compound in the requested areas makes the fulfillment of this request impossible without resorting to speculation or including information on other, irrelevant compounds, which was explicitly forbidden.

Structural Characterization and Spectroscopic Analysis of 4 Butylphenyl Lithium Aggregates

Solution-Phase Aggregation Studies (e.g., by NMR spectroscopy)

There is no specific information available in the searched literature regarding the solution-phase aggregation of (4-butylphenyl)lithium as studied by NMR spectroscopy. Consequently, no data tables on its aggregation states (e.g., dimer, tetramer, or monomer-dimer equilibria) in various solvents can be provided.

For aryllithium compounds in general, NMR spectroscopy, particularly 13C and 6Li or 7Li NMR, is a powerful tool to study their aggregation in solution. These studies on compounds like phenyllithium (B1222949) have revealed that the aggregation state is highly dependent on the solvent, with less polar solvents like diethyl ether favoring higher-order aggregates (tetramers), while more polar solvents like tetrahydrofuran (B95107) (THF) tend to promote the formation of dimers and monomers. The chemical shifts and coupling constants observed in NMR spectra are characteristic of the specific aggregation state.

Solid-State Structural Analysis (e.g., X-ray Crystallography of lithium organometallics)

No published X-ray crystallographic data for (4-butylphenyl)lithium could be located in the conducted search. Therefore, a detailed analysis of its solid-state structure, including bond lengths, bond angles, and the nature of the lithium-carbon interactions in a crystalline state, cannot be presented.

X-ray crystallography is the definitive method for determining the solid-state structures of organolithium aggregates. Studies on other aryllithium compounds have shown that they can crystallize in various aggregation states, often incorporating solvent molecules into the crystal lattice. For example, the solid-state structure of phenyllithium has been shown to be tetrameric when solvated with diethyl ether. The specific arrangement of the lithium and carbon atoms in the aggregate core provides crucial insights into the bonding and reactivity of these compounds.

Influence of Ligands and Solvents on Aggregation States and Reactivity

Specific research findings on the influence of different ligands (e.g., TMEDA, PMDTA) and solvents on the aggregation state and reactivity of (4-butylphenyl)lithium are not available in the reviewed literature. As a result, a data table summarizing these effects for the target compound cannot be generated.

The aggregation state and, consequently, the reactivity of organolithium reagents are known to be profoundly influenced by the choice of solvent and the addition of coordinating ligands. In general, donor solvents and ligands can break down larger aggregates into smaller, more reactive species. For instance, strong donor ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) and pentamethyldiethylenetriamine (PMDTA) are known to deaggregate phenyllithium tetramers and dimers into dimers and monomers, respectively. This deaggregation typically leads to an increase in the nucleophilicity and reactivity of the organolithium species. The specific effects, however, are dependent on the stoichiometry of the ligand and the nature of the organolithium compound itself.

Theoretical and Computational Studies of 4 Butylphenyl Lithium

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to understand electron density and predict thermodynamic and kinetic properties. nih.gov It is particularly valuable for elucidating the complex reaction mechanisms and transient intermediates involved in reactions with (4-butylphenyl)lithium.

DFT methods can be applied to map the potential energy surface of a reaction involving (4-butylphenyl)lithium. This allows for the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of activation energy barriers. nih.gov For instance, in reactions such as nucleophilic addition or metal-halogen exchange, DFT can model the aggregation state of the organolithium reagent, the coordination of solvent molecules, and the step-by-step formation of new chemical bonds. Different functionals, such as B3LYP, CAM-B3LYP, and M062x, can be employed to investigate reaction mechanisms, with results showing that the choice of functional can significantly influence the accuracy of the calculated energy barriers. nih.govrsc.org

Researchers can also use DFT to characterize the geometry and stability of reaction intermediates. Organolithium reactions often proceed through short-lived, highly reactive species that are difficult to isolate and study experimentally. Computational modeling can provide detailed information on the structure of these intermediates, including bond lengths, angles, and charge distribution. For example, studies on analogous systems like lithium enolates have successfully used B3LYP for transition state geometry optimization followed by higher-level single-point calculations to achieve accurate results. nih.gov This approach would be invaluable for understanding the intermediates formed during reactions of (4-butylphenyl)lithium with various electrophiles.

Computational Modeling of Stereoselectivity

The stereochemical outcome of a chemical reaction is determined by the relative energy of diastereomeric transition states. Computational modeling is a powerful tool for understanding and predicting the stereoselectivity of reactions involving chiral reagents or substrates.

In the context of (4-butylphenyl)lithium, if the molecule were to react with a prochiral substrate (e.g., a ketone), it could lead to the formation of stereoisomeric products. DFT calculations can be employed to model the different transition states leading to these products. By comparing the calculated free energies of these transition states, chemists can predict which stereoisomer will be formed preferentially. nih.gov These computational models can account for subtle steric and electronic interactions that govern stereoselectivity. For example, computational studies on the diastereospecific Oppenauer oxidation involving a lithium alkoxide intermediate revealed that energetic differences caused by steric strain between the diastereomers could explain the experimentally observed product distribution. nih.gov A similar approach could be used to rationalize or predict the stereochemical course of reactions involving (4-butylphenyl)lithium.

Prediction of Reactivity and Selectivity Trends

Computational chemistry offers predictive power beyond explaining known phenomena. By systematically modeling the reactions of (4-butylphenyl)lithium with a series of different substrates, it is possible to predict trends in reactivity and selectivity.

For example, Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT calculations, can explain reactivity patterns. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) of (4-butylphenyl)lithium and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner determine the facility of the reaction. A smaller HOMO-LUMO energy gap generally corresponds to higher reactivity. This analysis can predict how substituents on either the organolithium reagent or the substrate will affect the reaction rate.

Computational methods can also predict regioselectivity, for instance, in the reaction of (4-butylphenyl)lithium with an electrophile that has multiple reactive sites. By calculating the activation energies for attack at each site, the most likely product can be identified. This predictive capability is crucial for designing new synthetic routes and optimizing reaction conditions to achieve desired outcomes.

Spectroscopic Parameter Calculations (e.g., NMR chemical shifts)

Computational methods are extensively used to calculate spectroscopic parameters, providing a powerful link between a molecule's computed structure and its experimentally observed spectrum. For (4-butylphenyl)lithium, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for structure elucidation in solution.

The NMR chemical shift is determined by the magnetic shielding at a nucleus, which in turn depends on the local electronic environment. aps.org DFT calculations can accurately predict this shielding, and thus the chemical shifts (δ), for various nuclei such as ¹H, ¹³C, and ⁷Li. scm.com The calculated shifts can then be compared to experimental data to confirm a proposed structure or to assign signals in a complex spectrum. nih.gov

In a study of substituted m-terphenyl (B1677559) lithium complexes, a linear correlation was found between the ⁷Li{¹H} NMR chemical shifts and the electronic properties (Hammett constants) of the substituents. nih.gov Computational analysis was used to rationalize these trends, highlighting how electron-withdrawing groups caused an upfield shift. nih.gov Similar calculations for (4-butylphenyl)lithium would allow for the prediction of its NMR spectrum.

Table 1: Predicted vs. Typical Experimental ¹H NMR Chemical Shifts

This interactive table shows a hypothetical comparison between DFT-calculated proton NMR chemical shifts for (4-butylphenyl)lithium and typical experimental ranges for similar protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Typical Experimental Range (δ, ppm)
Aromatic (ortho to Li)7.5 - 8.57.6 - 8.2
Aromatic (meta to Li)6.8 - 7.26.7 - 7.1
Butyl (α-CH₂)2.5 - 2.82.5 - 2.7
Butyl (β-CH₂)1.5 - 1.71.5 - 1.7
Butyl (γ-CH₂)1.3 - 1.51.3 - 1.5
Butyl (δ-CH₃)0.8 - 1.00.9 - 1.0

Note: Predicted values are illustrative and depend on the specific computational method (functional, basis set) and solvent model used.

Understanding Electronic Structure and Bonding

The nature of the carbon-lithium (C-Li) bond is a subject of ongoing interest and is central to understanding the structure and reactivity of organolithium compounds. Computational studies provide deep insights into the electronic structure and bonding in molecules like (4-butylphenyl)lithium.

Organolithium compounds often exist as oligomers (dimers, tetramers, hexamers) in both the solid state and in non-polar solvents. unt.eduic.ac.uk Computational studies on model systems like methyllithium (B1224462) and phenyllithium (B1222949) have shown that the bonding in these aggregates is not described by simple two-center, two-electron bonds. researchgate.net Instead, they feature multi-center bonds, such as four-center, two-electron (4c-2e) bonds where one carbon atom is bonded to a face of a lithium tetrahedron. unt.edulibretexts.org

Natural Bond Orbital (NBO) analysis and Natural Population Analysis (NPA) are computational techniques used to quantify the nature of chemical bonds. researchgate.net For organolithium compounds, these analyses consistently show a high degree of ionic character in the C-Li bond, with significant negative charge localized on the carbon atom, supporting its carbanionic nature. researchgate.netlibretexts.org The bonding is primarily electrostatic, though some covalent character is present. libretexts.org For (4-butylphenyl)lithium, computational modeling would similarly reveal a highly polarized C-Li bond and would be essential for understanding its aggregation behavior and the distribution of electron density across the aromatic ring and the butyl chain.

Q & A

Q. What experimental methodologies are critical for synthesizing and characterizing Lithium, (4-butylphenyl)- in inert environments?

Synthesis of organolithium compounds like Lithium, (4-butylphenyl)- requires strict control of moisture and oxygen. Use Schlenk-line techniques or glovebox systems under argon/nitrogen atmospheres. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (e.g., 7^7Li NMR for lithium coordination), X-ray diffraction (XRD) for crystal structure analysis, and elemental analysis to confirm stoichiometry. Thermogravimetric analysis (TGA) can assess thermal stability, while Fourier-transform infrared spectroscopy (FTIR) identifies vibrational modes of the butylphenyl ligand .

Q. How can researchers evaluate the stability of Lithium, (4-butylphenyl)- under varying electrochemical conditions?

Stability testing should combine cyclic voltammetry (CV) to assess redox behavior and electrochemical impedance spectroscopy (EIS) to measure ionic conductivity. Pair these with in-situ Raman spectroscopy to monitor structural changes during charge/discharge cycles. For thermal stability, differential scanning calorimetry (DSC) under controlled atmospheres is essential to identify decomposition pathways .

Q. What spectroscopic techniques are optimal for probing the lithium-ligand interaction in this compound?

X-ray absorption spectroscopy (XAS) at the lithium K-edge provides insights into local electronic structure and bonding. Pair this with solid-state NMR (6^6Li or 7^7Li) to study coordination geometry and dynamics. Computational modeling (e.g., density functional theory, DFT) can supplement experimental data by simulating ligand-field effects and charge distribution .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to model the electronic structure of Lithium, (4-butylphenyl)-?

Use hybrid functionals (e.g., HSE06) or generalized gradient approximation (GGA) with van der Waals corrections (e.g., PBE-D3) to account for dispersion forces in the aromatic ligand system. Employ projector augmented-wave (PAW) pseudopotentials to accurately model core-electron interactions. Convergence testing for plane-wave cutoff energy (≥500 eV) and k-point sampling (Γ-centered grids) is critical. Validation against experimental XRD and XAS data ensures model reliability .

Q. What strategies reconcile discrepancies between experimental and computational data on lithium-ion mobility in this compound?

Discrepancies often arise from approximations in DFT (e.g., neglecting anharmonic effects). Address this by:

  • Using ab initio molecular dynamics (AIMD) simulations to capture temperature-dependent ion diffusion.
  • Applying the nudged elastic band (NEB) method to map migration pathways and activation energies.
  • Cross-validating with quasi-elastic neutron scattering (QENS) or solid-state NMR line-shape analysis for dynamic properties .

Q. How does the butylphenyl ligand influence lithium-ion conductivity compared to other aryl ligands?

Perform comparative studies using controlled ligand substitutions (e.g., phenyl, naphthyl) to isolate steric/electronic effects. Measure ionic conductivity via AC impedance and correlate with DFT-calculated energy barriers for ion migration. Pair this with pair distribution function (PDF) analysis to study short-range order and ligand flexibility .

Q. What role does Lithium, (4-butylphenyl)- play in the design of high-rate lithium battery electrodes?

As a model system, this compound can elucidate relationships between ligand architecture and ion-transport kinetics. Test its integration into composite electrodes (e.g., with carbon matrices) using galvanostatic intermittent titration technique (GITT) to assess rate capability. Compare with operando X-ray diffraction to monitor phase transitions during cycling .

Methodological Frameworks

Q. How to align theoretical frameworks (e.g., DFT) with experimental design for studying this compound?

Adopt a iterative workflow:

Use preliminary experimental data (e.g., XRD, NMR) to parametrize computational models.

Validate simulations against spectroscopic/electrochemical results.

Refine models by incorporating entropy contributions (e.g., phonon calculations) or solvent effects (implicit/explicit solvation models).
This approach ensures consistency between theory and observation, as emphasized in evidence-based inquiry frameworks .

Q. What statistical methods are suitable for analyzing contradictory data on ligand-driven ion transport?

Apply multivariate regression to identify dominant factors (e.g., ligand steric bulk vs. electronic effects). Use Bayesian inference to quantify uncertainties in DFT-predicted activation energies. For small datasets, non-parametric tests (e.g., Kruskal-Wallis) can assess significance of observed trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.